molecular formula C20H22O3 B13752630 2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-

2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-

Cat. No.: B13752630
M. Wt: 310.4 g/mol
InChI Key: MXBNLBXZJLQZDR-YRNVUSSQSA-N
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Description

2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)- is an organic compound with a complex structure. It belongs to the class of pentenoic acids, which are characterized by a five-carbon chain with a double bond. This particular compound is distinguished by the presence of a phenylmethoxyphenyl group, making it a unique ester derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)- typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)- involves its interaction with specific molecular targets. The phenylmethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cis-2-pentenoate
  • Ethyl trans-2-pentenoate
  • Butyl 2-pentenoate
  • Ethyl trans-3-pentenoate
  • Ethyl cis-3-pentenoate

Uniqueness

2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)- is unique due to the presence of the phenylmethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pentenoic acid esters, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl (E)-5-(4-phenylmethoxyphenyl)pent-2-enoate

InChI

InChI=1S/C20H22O3/c1-2-22-20(21)11-7-6-8-17-12-14-19(15-13-17)23-16-18-9-4-3-5-10-18/h3-5,7,9-15H,2,6,8,16H2,1H3/b11-7+

InChI Key

MXBNLBXZJLQZDR-YRNVUSSQSA-N

Isomeric SMILES

CCOC(=O)/C=C/CCC1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CCCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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